Journal Name:PhysChemComm
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On the dimers of the VIB group: a new NIR electronic state of Mo2
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B104063B
Laser vaporized Mo 2 is trapped in solid neon at 7 K and investigated by optical spectroscopy using a Fourier transform spectrometer. Besides the well known A 1  ← X 1 and a( 3 Λ) → X 1 transitions, a new NIR transition, denoted as ã 3  → X 1 based on DFT calculations, is detected with the help of optical absorption and laser induced fluorescence spectroscopy. The visible A 1  ← X 1 transition of the mixed CrMo is observed for the first time in the gas phase using cavity ringdown absorption spectroscopy.
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Quantum computing and nuclear magnetic resonance
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B103231N
Quantum information processing is the use of inherently quantum mechanical phenomena to perform information processing tasks that cannot be achieved using conventional classical information technologies. One famous example is quantum computing, which would permit calculations to be performed that are beyond the reach of any conceivable conventional computer. Initially it appeared that actually building a quantum computer would be extremely difficult, but in the last few years there has been an explosion of interest in the use of techniques adapted from conventional liquid state nuclear magnetic resonance (NMR) experiments to build small quantum computers. After a brief introduction to quantum computing I will review the current state of the art, describe some of the topics of current interest, and assess the long term contribution of NMR studies to the eventual implementation of practical quantum computers capable of solving real computational problems.
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Application of generalized two-dimensional correlation theory to gel permeation chromatographic analysis
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B103810A
This report demonstrates the promising potential for the application of generalized two-dimensional correlation analysis to time dependent GPC elution profiles, in analysis of complex dynamic variations in the sol–gel polymerization process.
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Theoretical study of [4 + 2] cycloadditions of some 6- and 5-member ring aromatic compounds on the Si(001)-2 × 1 surface: correlation between binding energy and resonance energy
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B104187H
By means of first-principles density functional cluster model calculations, we demonstrate that the binding energies of the [4 + 2] cycloaddition products of the 6- and 5-member ring aromatic compounds on the Si(001) surface depend strongly on their resonance energies.
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The heat of formation of dilute solution of lanthanide in bismuth
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B104626H
The heat of formation of dilute solution of lanthanide in bismuth was deduced from the activity coefficient of lanthanide in bismuth solution. The experimental values were compared with estimations of these values using Miedema's model. There is a simplified linear relation of the heat of formation of liquid Ln–Bi alloys with the 2/3 power of the metallic volumes of lanthanides, which is a useful tool for predicting the current unknown values. By introducing a correction constant in the Miedema's model, the predicted data agreed well with experimental data.
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Rotational excitation from a molecular mirror: NO scattering from Ru(0001)-(1 × 1)H
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B104823F
The rotational state distributions of NO molecules scattered off the (1 × 1)H-covered Ru(0001) surface have been investigated by resonance enhanced multi-photon ionisation (REMPI). Angular and energy distributions reported earlier for this scattering channel, show an angular spread of only ≃8° (θ i  = 60°, E i  = 2.1 eV), combined with small translational energy loss in the collision (E f /E i  = 0.91). These observations suggest scattering from a very weakly corrugated surface, a ‘molecular mirror’, and a high probability to yield cold rotational distributions. The present experiments, however, reveal substantial rotational excitation, accompanied by rotational rainbows for higher quantum numbers (J > 20). The rotational temperatures increase from <T rot > = 450 K at an incidence energy E i  = 0.32 eV, to <T rot > = 950 K at E i  = 1.50 eV. The kinetic to rotational energy transfer efficacy, appears to be slightly higher than for NO scattering of the fairly inert Ag(111) surface. This system has much wider angular spread and larger translational energy losses. Assuming parallel momentum conservation in the collision the observed rotational excitation would lead to an angular spread that is considerably smaller than that observed for an incoming angle of θ i  = 15°.
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MIDIX basis set for the lithium atom: Accurate geometries and atomic partial charges for lithium compounds with minimal computational cost
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B105076C
We present a MIDIX basis set for Li that accurately predicts geometries, charge distributions, and partial atomic charges for a test set of compounds at a reasonable cost. MIDIX basis sets, which are also called MIDI!, are heteroatom-polarized split-valence basis sets in which the polarization functions are optimized in order to predict realistic molecular geometries and atomic partial charges. The MIDIX basis set uses the core, inner valence, and outer valence basis functions of the MIDI basis set plus an additional Gaussian basis function. We optimized the p exponent to obtain realistic predictions of geometry, density dipole moments, and Löwdin dipole moments at the Hartree–Fock and hybrid density functional levels of theory, using the mPW1PW91 hybrid density functional for the latter. The MIDIX basis set predicts Hartree–Fock geometries and Hartree–Fock and hybrid density functional Löwdin dipole moments more accurately than either the 3-21G(d) or 6-31G(d) basis set for most of the compounds in our training set. It also predicts more accurate Hartree–Fock and hybrid density functional density dipole moments than the 3-21G(d) basis set. The present results show that the basis set is expected to be very useful for calculating geometries and electrostatic properties of lithium compounds containing H, C, N, O, F, Si, P, S, Cl, Br, and I, especially organolithium and lithium–sulfur compounds.
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The visualisation of chemical processes for electronic publishing and presentations
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B103982M
Over the past ten years, there has been a huge increase in desktop computer power, leading to explosive growth of the internet and the now widespread use of electronic media for publication and presentation of scientific documents. These new innovations have provided a challenge, as well as great opportunity, for a visual subject such as chemistry to present itself in a much more appealing way than has previously been possible. This article attempts to demonstrate how easy it is to create visually impressive chemical images and animations, as well as interactive structures and spectra, for use in lectures, on-line courses, electronic journal articles, web pages, etc. This is intended to be an introductory article to show potential authors how easy it is to add valuable extra content to their scientific documents, and at the same time make them more visually attractive. Topics covered include: animated gif images, creating and displaying interactive 3D molecular structures, creating 3D structure animations, creating and displaying molecular orbitals, and interactive spectra.
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Surface enhanced Raman scattering from bare cobalt electrode surfaces
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B105667K
Surface enhanced Raman spectra (SERS) of adsorbed species from a bare cobalt (Co) bulk electrode were observed for the first time with confocal Raman microscopy. A combined AFM, Raman and electrochemical study shows that a proper roughening procedure is vitally important for obtaining good-quality surface Raman spectra from the Co electrode. The surface enhancement factor ranges from 2 to 3 orders of magnitude, depending critically on the surface roughening procedure. The present study provides a bright prospect for the wide investigation of systems of practical application.
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Glucose induced in-situ reduction of chloroaurate ions entrapped in a fatty amine film: formation of gold nanoparticle–lipid composites
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B106564E
The formation of gold nanoparticle–lipid composite films by glucose-induced reduction of chloroaurate ions entrapped in thermally evaporated fatty amine films is described. Simple immersion of films of the salt of octadecylamine and chloroaurate ions (formed by immersion of thermally evaporated fatty amine films in chloroauric acid solution) in glucose solution leads to the facile in-situ reduction of the metal ions to form gold nanoparticles in the fatty amine matrix. The formation of gold nanoparticles is readily detected by the appearance of a violet color in the film and thus forms the basis of a possible new, gold nanoparticle-based colorimetric sensor for glucose. The formation of the fatty amine salt of chloroauric acid and the subsequent reduction of the metal ions by glucose has been followed by quartz crystal microgravimetry, Fourier transform infrared spectroscopy, X-ray photoemission spectroscopy and transmission electron microscopy measurements.
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A comparison of numerical and analytical approaches for reduction of rotational and vibration–rotational spectra of diatomic molecules to parameters of radial functions
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B104631B
The communication presents a numerical test of the three most popular methods used for direct inversion of the highly resolved IR and MW spectra of diatomic systems: (A) the numerical techniques such as those described by Coxon (J. A. Coxon and P. G. Hajigeorgiou, J. Mol. Spectrosc., 1991, 150, 1, ; J. A. Coxon, J. Mol. Spectrosc., 1992, 150, 274, ), Bernath (J. M. Campbell, M. Dulick, D. Klapstein, J. B. White and P. F. Bernath, J. Chem. Phys., 1993, 99, 8379, ; H. G. Hedderich, M. Dulick and P. F. Bernath, J. Chem. Phys., 1993, 99, 8363, ; M. Dulick, K. Q. Zhang, B. Guo and P. F. Bernath, J. Mol. Spectrosc., 1998, 188, 14, ), Le Roy (J. Y. Seto, R. J. Le Roy, J. Verges and C. Amiot, J. Chem. Phys., 2000, 113, 3067, ) and their co-workers; (B) the analytical approach developed by Ogilvie (J. F. Ogilvie, J. Phys. B, 1994, 27, 47, ); and (C) its improved version, called deformational self-consistent (DS-c) procedure, proposed by Molski (M. Molski, J. Phys. Chem., 1999, 103, 5269, ; M. Molski, Chem. Phys. Lett., 1999, 306, 88, ; M. Molski, Chem. Phys. Lett., 2001, 342, 293, ). The results obtained for the test molecule LiH X 1 Σ + indicate that the energy levels and radial parameters generated by Ogilvie's Radiatom program are not sufficiently accurate for use in external applications.
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The preparation and characterization of ZnO–PANI (polyaniline) composite film on PATP (ρ-aminothiophenol)/Au
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B107714G
A novel ZnO (zinc oxide)–PANI (polyaniline) composite film on PATP (ρ-aminothiophenol)/Au was prepared by electrochemical-assembly (ECA) and sol–gel technique, and this composite film shows excellent luminescent performance and high photoelectrochemical conversion efficiency, which can be industrially used for luminescent nanomaterials and treating wastewater containing methyl orange.
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Extreme high rotational excitation of ClO
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B108052K
We observed the population of extremely high non-thermal rotational states of ClO (J max  = 130.5) upon photodissociation of Cl 2 O. State-resolved and isotope-specific detection of nascent ClO is performed by observing single colour (2 + 1) resonance enhanced multiphoton ionisation (REMPI) spectra following excitation in the wavelength range from 336 to 344 nm. The REMPI spectrum is assigned to the ClO(C 2 Σ – , v′ = 0 ← X 2 Π Ω , v = 0) transition. The non-thermal population of rotational states is highly inverted, peaking at J = 107.5. The photodissociation of Cl 2 O is a classical example for the pure impulsive model, as a consequence of the Cl 2 O mass distribution and a weak dependence of the upper potential energy surface on the bond angle. Cl 2 O can thus be used as clean source for laboratory generation of highly excited ClO molecules with a defined non-thermal rotational population. In kinetic studies using ClO from Cl 2 O as precursor the high rotational excitation needs to be considered carefully.
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The self-reaction of hydroperoxyl radicals: ab initio characterization of dimer structures and reaction mechanisms
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B107602G
The global potential energy surfaces of singlet and triplet H 2 O 4 systems have been searched at the B3LYP/6-311G(d, p) level of theory; their relative energies have been calculated at the G2M(CC5)// B3LYP/6-311G(d, p) level. The results show that the most stable intermediate out of the 11 open-chain and cyclic dimers of HO 2 is the singlet HO 4 H chain-structure with C 1 symmetry which lies 19.1 kcal mol –1 below the reactants. The transition states for the production of H 2 O 2  + O 2 (singlet and triplet), H 2 O + O 3 and H 2  + 2O 2 have been calculated at the same level of theory. The results show that the most favored product channel, producing H 2 O 2  +  3 O 2 , occurs by the formation of a triplet six-member-ring intermediate through head-to-tail association with a dual hydrogen-bonding energy of 9.5 kcal mol –1 . The intermediate fragments to give H 2 O 2  +  3 O 2 via a transition state, which lies below the reactants by about 0.5 kcal mol –1 . There are four channels over the singlet surface which can produce 1 O 2 ; all the transition states associated with these channels lie above the reactants by 2.8–5.6 kcal mol –1 at the G2M level. Similarly, the O 3 and H 2 formation channels also occur over the singlet surface with high energy barriers, 5.2 and 74.2 kcal mol –1 , respectively; their formation is kinetically unimportant.
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Molecules as products; the good, the bad and the eccentric
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B108077F
Guided by experimental findings, we develop a nuclear dynamical theory of molecular collisions that accounts quantitatively for product distributions in a wide range of inelastic and reactive processes. Two simple equations are sufficient for this purpose. The first represents the principal mechanism by which linear momentum of relative motion is converted to angular momentum via a torque arm of molecular dimension. The second is a statement of energy conservation and this (together with the requirement that products be formed in well-defined quantum states) constitutes the boundary condition within which the mechanism must operate. Boundary conditions vary widely with system and with process and give great variety to the final rotational state distributions. Both equations may be represented in velocity–angular momentum diagrams from which the origins of the characteristic features of many processes, particularly their product rotational state distributions, may be identified. Quantitative calculations reproduce experimental data over a wide range of inelastic and reactive collisions and for molecules in low-lying or highly excited states. Input data in the calculations consists of little more than atomic mass, bond length and velocity distributions (and reaction enthalpy for reactive processes). Collisional behaviour in this model is characteristic of an individual molecule and we outline the beginnings of a classification scheme that categorises molecules as good (efficient) or bad (inefficient) in terms of their ability to convert linear-to-angular momentum within the constraints appropriate to system and process. Molecules such as the hydrides of heavier elements fall into a category we term ‘eccentric’ as a result of unusual (but predictable) collisional properties.
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Ab initio study of ammonium perchlorate combustion initiation processes: unimolecular decomposition of perchloric acid and the related OH + ClO3 reaction
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B109523B
The unimolecular decomposition of HClO 4 has been investigated at the G2M//B3LYP/6-311+G(3df, 2p) level of theory. Above 500 K, the decomposition process was found to depend strongly on pressure below 200 atm. The rate constants at the high- and low-pressure limits were predicted to be k 1 ∞  = 1.5 × 10 17 exp(–26500/T) s –1 and k 1 0  = 3.39 × 10 30 T –10.9 exp(–29430/T) cm 3  molecule –1  s –1 , respectively. Under the atmospheric-pressure condition, the predicted first-order rate coefficient for the temperature range 300–3000 K, k 1  = 5.0 × 10 51 T –11.64 exp(–30700/T) s –1 , agrees reasonably with experimental data obtained at 550–750 K by different experimental groups. We have also calculated the rate constants for the bimolecular reaction of OH with ClO 3 producing HClO 4 by association/stabilization and HO 2  + ClO 2 by association/fragmentation. At the high-pressure limit, the rate constants can be given as:k –1  = 3.2 × 10 –10 T 0.07 exp(–25/T) cm 3  molecule –1  s –1 and k 2  = 2.1 × 10 –10 T 0.09 exp(–18/T) cm 3  molecule – 1 s –1 , respectively, for the temperature range 300–3000 K. Under the atmospheric pressure condition, the OH + ClO 3 reaction produces predominately the HO 2  + ClO 2 products.
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Non-photochemical spectral hole-burning in the 2E←4A2 transition of crystalline NaMgAl(oxalate)3·9H2O∶Cr(III)
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B110096C
Non-photochemical spectral hole-burning in the 2 E← 4 A 2 transition of crystalline NaMgAl(oxalate) 3 ·9H 2 O∶Cr(III) and its temperature dependence is reported and a hole-burning mechanism is proposed. This is the first report of non-photochemical hole-burning in the 2 E← 4 A 2 transition of chromium(III) in a crystal.
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Structure and dynamics of the Mu adduct of diketene
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B110704F
The radical formed by muonium addition to diketene has been studied by transverse field muon spin rotation (TF-µSR) and muon avoided level-crossing resonance (µALCR). The TF-µSR spectrum shows that muonium adds to only one site in diketene, and it is clear from the µALCR spectrum that the radical product contains two inequivalent sets of protons. The muon and proton hyperfine coupling constants (hfcs) were determined at several temperatures between 280 and 362 K. The muon hfc falls with increasing temperature, one proton hfc increases, and the other remains constant. The magnitude and temperature dependence of the hfcs support assignment of the 4-muonomethyl-oxetan-2-on-4-yl radical. Density functional calculations were performed to model the temperature dependence of the hfcs. The results are consistent with a preferred conformation of the muoniated methyl group in which the C–Mu bond eclipses the orbital containing the unpaired electron.
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Assignment of the near-UV absorption spectrum of C60
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B109221A
The absorption spectrum of C 60 embedded in Ne matrices in the 410–360 nm region is revisited. A complete assignment of the absorption lines therein is proposed in terms of transitions to the ungerade states 1 1 G u , 1 1 T 1u and 2 1 T 1u states, with progressions of Jahn–Teller h g modes and of the totally symmetric a g modes. We also identify a new progression at λ= 375 nm, which we attribute to the transition to a state of G u character and its h g and g g Jahn–Teller modes. Its pure electronic origin is at ∼26700 cm –1 .
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Ionic to molecular transition in AlCl3: an examination of the electronic structure
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B107715E
AlCl 3 crystallizes as an ionic solid but melts to form a molecular liquid consisting of Al 2 Cl 6 units. In order to see if this transition involves a major change in electronic structure, the dimer and crystal of AlCl 3 are examined with the aid of generalized gradient corrected density functional theory (GGC-DFT) calculations and the electronic wavefunctions examined with the aid of a Wannier localisation transformation of the Kohn–Sham eigenfunctions. The change from octahedral to tetrahedral coordination of Al which is observed on melting has been induced by simply rescaling the unit cell parameters, and the variations in the hybridization of the Wannier orbitals across the transition have been analysed thoroughly. The predominantly ionic character of the interactions across the ionic to molecular transition is confirmed, validating the use of ionic interaction potentials to represent AlCl 3 and related systems. Dipole moments of the single ions have been estimated from the position of the Wannier function centres and they are found to reproduce with remarkable accuracy the values predicted by a polarizable ionic interaction potential. A similar analysis has been carried over to the AlBr 3 –Al 2 Br 6 system, which is known to consist of molecular units in both crystal and gas phase.
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